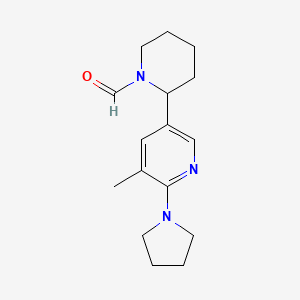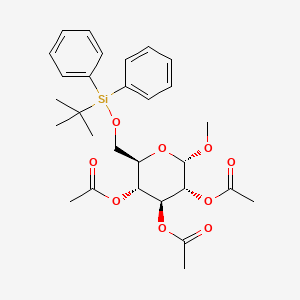
tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a pyridine ring, and a cyclohexylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step often includes the protection of the amine group with a tert-butyl group using tert-butyl chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the sulfur atom, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives or thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with molecular targets through its heterocyclic rings and sulfur atom. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 2-(2-(phenylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
Comparison: While these compounds share a similar core structure, the nature of the substituent on the sulfur atom (cyclohexyl, phenyl, methyl, or ethyl) significantly affects their chemical properties and potential applications. The cyclohexylthio group in tert-Butyl 2-(2-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate provides unique steric and electronic effects, making it distinct from its analogs.
Properties
Molecular Formula |
C20H30N2O2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O2S/c1-20(2,3)24-19(23)22-14-8-12-17(22)16-11-7-13-21-18(16)25-15-9-5-4-6-10-15/h7,11,13,15,17H,4-6,8-10,12,14H2,1-3H3 |
InChI Key |
WAYTVOZJDMGQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)SC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)




![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
![4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride](/img/structure/B11826906.png)
![1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B11826912.png)


![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)


